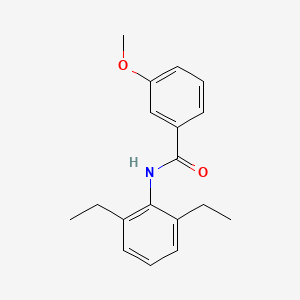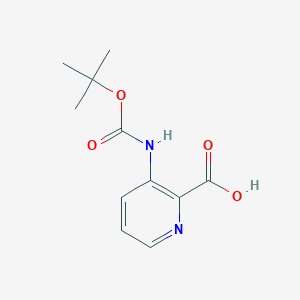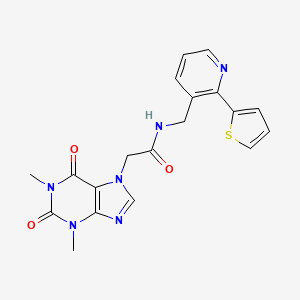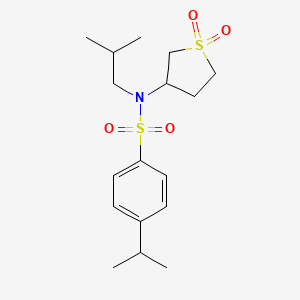
N-(2,6-diethylphenyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,6-Diethylphenyl)-4-hydroxybenzamide” is a chemical compound . It’s a solid form and its empirical formula is C17H19NO2 . It’s important to note that the information available is limited and may not fully describe “N-(2,6-diethylphenyl)-3-methoxybenzamide”.
Synthesis Analysis
While specific synthesis information for “this compound” was not found, a related compound, alachlor, was studied for its degradation pathway . Alachlor was initially degraded to 2-chloro-N-(2,6-diethylphenyl) acetamide, which was further degraded to 2,6-diethylaniline and 7-ethylindoline .
Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
One study focused on the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, prepared via acylation. The study utilized single crystal X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry. It was found that while crystal packing and dimerization have minor effects on bond lengths and angles, these interactions significantly impact dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Antimicrobial Activities
Another research area for benzamide derivatives includes their antimicrobial properties. A study synthesized a series of N-phenylbenzamide derivatives and assessed their anti-EV 71 activities in vitro. Among these, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed promising activity against EV 71 strains at low micromolar concentrations, suggesting potential as a lead compound for developing anti-EV 71 drugs (Ji et al., 2013).
Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory effects of benzamide derivatives were also investigated. For example, compounds such as N-(p-ethoxyphenyl)-2,6-dihydroxybenzamide exhibited stronger analgesic effects than aspirin in some tests, indicating their potential for pain relief and inflammation reduction (Oskay et al., 1989).
Cellular Processes and Mechanisms
Research has shown that benzamide derivatives like 3-Methoxybenzamide can inhibit ADP-ribosyltransferase, affecting cell division in Bacillus subtilis and leading to filamentation and eventual cell lysis. This suggests the potential application of such compounds in studying bacterial cell division systems (Ohashi et al., 1999).
Mécanisme D'action
Mode of Action
The mode of action of N-(2,6-diethylphenyl)-3-methoxybenzamide is not fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes are areas of ongoing research .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it has been suggested that similar compounds can inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness .
Propriétés
IUPAC Name |
N-(2,6-diethylphenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-13-8-6-9-14(5-2)17(13)19-18(20)15-10-7-11-16(12-15)21-3/h6-12H,4-5H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOKYHTZXAUIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2873631.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone](/img/structure/B2873632.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2873635.png)




![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide](/img/structure/B2873646.png)
![(3,4-Dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2873648.png)



